Cas no 2022671-67-4 (rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans)

rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans 化学的及び物理的性質
名前と識別子
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- rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans
- Cyclopropanesulfonamide, 2-methyl-, (1R,2R)-rel-
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- インチ: 1S/C4H9NO2S/c1-3-2-4(3)8(5,6)7/h3-4H,2H2,1H3,(H2,5,6,7)/t3-,4-/m1/s1
- InChIKey: RCCUZNHLNABPKP-QWWZWVQMSA-N
- ほほえんだ: [C@@H]1(S(N)(=O)=O)C[C@H]1C
rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1658995-10.0g |
rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans |
2022671-67-4 | 95% | 10.0g |
$4545.0 | 2023-07-10 | |
Enamine | EN300-1658995-0.25g |
rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans |
2022671-67-4 | 95% | 0.25g |
$524.0 | 2023-07-10 | |
Enamine | EN300-1658995-2.5g |
rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans |
2022671-67-4 | 95% | 2.5g |
$2071.0 | 2023-07-10 | |
Enamine | EN300-1658995-50mg |
rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans |
2022671-67-4 | 95.0% | 50mg |
$245.0 | 2023-09-21 | |
Enamine | EN300-1658995-100mg |
rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans |
2022671-67-4 | 95.0% | 100mg |
$366.0 | 2023-09-21 | |
Enamine | EN300-1658995-10000mg |
rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans |
2022671-67-4 | 95.0% | 10000mg |
$4545.0 | 2023-09-21 | |
A2B Chem LLC | AX57208-1g |
rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans |
2022671-67-4 | 95% | 1g |
$1148.00 | 2024-04-20 | |
1PlusChem | 1P01EJG8-250mg |
rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans |
2022671-67-4 | 95% | 250mg |
$710.00 | 2023-12-19 | |
Enamine | EN300-1658995-5000mg |
rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans |
2022671-67-4 | 95.0% | 5000mg |
$3065.0 | 2023-09-21 | |
Aaron | AR01EJOK-10g |
rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans |
2022671-67-4 | 95% | 10g |
$6275.00 | 2023-12-14 |
rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans 関連文献
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
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Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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David J. Miller,Fanglei Yu,David W. Knight,Rudolf K. Allemann Org. Biomol. Chem., 2009,7, 962-975
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, transに関する追加情報
Professional Introduction to Rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans (CAS No. 2022671-67-4)
Rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans, is a specialized chemical compound with the CAS number 2022671-67-4. This compound has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential applications. The molecular structure of Rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans consists of a cyclopropane ring substituted with a methyl group and a sulfonamide functional group, making it an intriguing candidate for further investigation.
The cyclopropane ring is a key feature of this compound, known for its high ring strain and reactivity. This strain can be exploited in various chemical reactions, making Rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans a valuable intermediate in organic synthesis. The sulfonamide group, on the other hand, introduces polarity and hydrogen bonding capabilities, which can enhance the compound's solubility and interaction with biological targets.
In recent years, there has been growing interest in the development of novel sulfonamide derivatives as potential therapeutic agents. Sulfonamides are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the cyclopropane ring in Rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans adds an additional layer of complexity and functionality, making it a promising candidate for drug discovery.
One of the most exciting aspects of this compound is its potential application in the development of enzyme inhibitors. Enzyme inhibition is a critical strategy in drug design, as many therapeutic agents work by binding to specific enzymes and modulating their activity. The unique structural features of Rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans suggest that it could interact with various enzymes in a highly specific manner. This specificity is crucial for developing drugs with minimal side effects.
Recent studies have shown that sulfonamide derivatives can exhibit potent inhibitory effects on enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. For instance, some sulfonamides have been found to inhibit kinases, which are enzymes that play a key role in cell signaling pathways. By targeting these kinases, sulfonamides can disrupt abnormal cell growth and proliferation, making them effective against certain types of cancer.
The synthesis of Rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans presents unique challenges due to the sensitivity of the cyclopropane ring. However, advances in synthetic chemistry have made it possible to produce this compound with high purity and yield. Techniques such as asymmetric synthesis have been particularly useful in achieving the desired stereochemistry of the molecule.
The stereochemistry of Rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans is another important aspect that contributes to its potential therapeutic applications. The (1R,2R) configuration ensures that the molecule has specific interactions with biological targets based on its three-dimensional shape. This chirality can be exploited to design drugs that are more effective and selective.
In conclusion, Rac-(1R,2R)-2-methylcyclopropane-1-sulfonamide, trans (CAS No. 2022671-67-4) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate in organic synthesis and a promising candidate for drug development. Further research is needed to fully explore its applications in medicine and biotechnology.
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